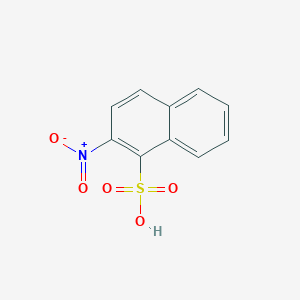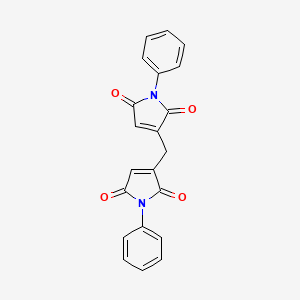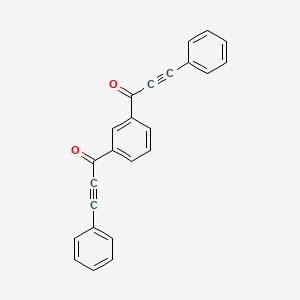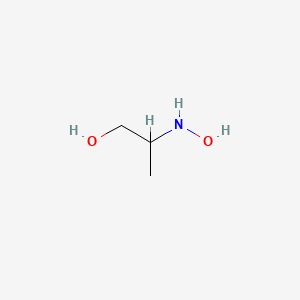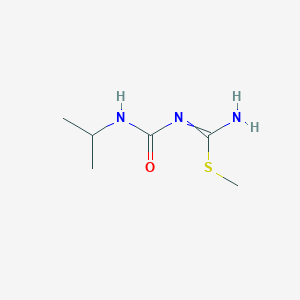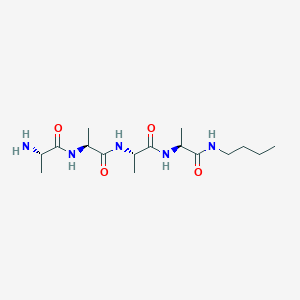
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide typically involves the stepwise addition of alanine residues to a growing peptide chain. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is anchored to a solid resin, and amino acids are sequentially added using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often include anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the synthesis process and ensure high purity and yield. These machines can handle multiple synthesis cycles, reducing the time and labor required for peptide production. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, leading to the formation of disulfide bonds or other oxidized products.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Amino acid substitution can be achieved using specific coupling reagents and protecting groups to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide has several scientific research applications:
Chemistry: It can be used as a model peptide to study peptide synthesis, folding, and stability.
Biology: The compound can serve as a substrate for enzymatic studies, helping to elucidate enzyme mechanisms and kinetics.
Medicine: Peptides like this one can be investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the pharmaceutical industry, such peptides can be used in drug development and formulation studies.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide depends on its specific application. In enzymatic studies, it may act as a substrate, interacting with the enzyme’s active site and undergoing catalysis. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the enzyme’s active site, leading to peptide bond cleavage or formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-alanine: A simpler dipeptide with similar structural features.
L-Alanyl-L-glutamine: Another peptide with different amino acid composition, used in dietary supplementation and cell culture.
N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide: A related compound with a tert-butyl protecting group.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-N-butyl-L-alaninamide is unique due to its specific sequence of alanine residues and the presence of a butyl group. This structure can impart distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
50722-50-4 |
|---|---|
Molekularformel |
C16H31N5O4 |
Molekulargewicht |
357.45 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C16H31N5O4/c1-6-7-8-18-14(23)10(3)20-16(25)12(5)21-15(24)11(4)19-13(22)9(2)17/h9-12H,6-8,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,25)(H,21,24)/t9-,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
GDQUIABVFHPKAU-BJDJZHNGSA-N |
Isomerische SMILES |
CCCCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCCCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


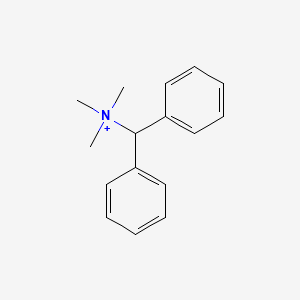

![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
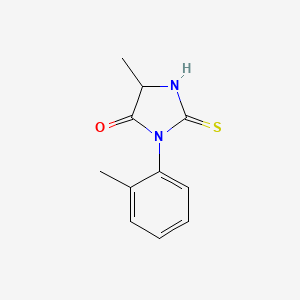
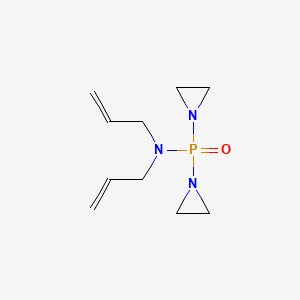

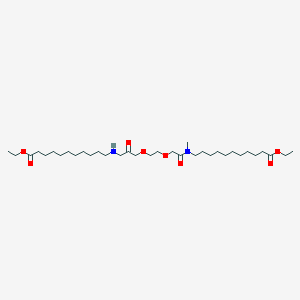
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
